characterization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
characterization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
An In-Depth Technical Guide to the Characterization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Abstract
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that has garnered significant interest as a crucial building block in medicinal chemistry and a versatile ligand in asymmetric synthesis. Its constrained conformational flexibility and defined stereochemistry make it an invaluable scaffold for the development of novel therapeutics and efficient catalytic systems. This guide provides a comprehensive technical overview of its synthesis, structural characterization, and key applications, with a focus on the causality behind experimental methodologies and the validation of its chemical identity and purity.
Introduction: The Strategic Importance of a Rigid Scaffold
The 2,5-diazabicyclo[2.2.1]heptane core is a bioisostere of piperazine, a common motif in pharmacologically active compounds. However, unlike the flexible chair-boat conformations of piperazine, the bicyclic nature of this heptane derivative locks the molecule into a rigid boat-like conformation. This rigidity is of paramount importance in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The (1R,4R) stereoisomer, in particular, offers a specific three-dimensional arrangement of its nitrogen atoms and methyl group, making it a valuable chiral synthon.
This guide will delve into the critical aspects of its characterization, providing researchers and drug development professionals with the necessary data and protocols to effectively utilize this compound in their work. The primary applications that will be explored are its role as a key intermediate in the synthesis of the smoking cessation drug Varenicline and as the side chain for the veterinary antibiotic Danofloxacin .[1][2]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives is non-trivial. The most elegant and efficient methods leverage starting materials from the chiral pool, such as amino acids, to establish the desired stereochemistry.
The Epimerization-Lactamization Cascade Strategy
A notable and innovative approach to the (1R,4R) scaffold begins with the readily available trans-4-hydroxy-L-proline.[3] This strategy hinges on a cleverly designed epimerization-lactamization cascade reaction of a (2S,4R)-4-aminoproline methyl ester derivative.[3]
The causality of this process is rooted in the stereochemistry of the starting material. Under basic conditions, the proton at the C2 position of the proline ring is acidic and can be abstracted. This allows for epimerization to the (2R,4R) diastereomer. Once formed, the cis relationship between the amine at C4 and the ester at C2 facilitates a rapid intramolecular aminolysis, leading to the formation of a bridged lactam. This irreversible cyclization effectively traps the desired (1R,4R) stereochemistry of the bicyclic core. Subsequent reduction of the lactam and the ester functionalities, followed by N-methylation, yields the target molecule.
Key Factors for Success:
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N-Protecting Group: An electron-withdrawing protecting group on the proline nitrogen is crucial as it enhances the acidity of the C2 proton, thereby facilitating the key epimerization step.[3]
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Strong Base: The use of a strong, non-nucleophilic base is necessary to efficiently promote the epimerization without causing undesired side reactions.[3]
This cascade reaction is a prime example of atom and step economy in organic synthesis, providing a robust pathway for large-scale production.[3]
Workflow for Synthesis via Epimerization-Lactamization
Caption: Synthetic workflow from trans-4-hydroxy-L-proline.
Physicochemical and Spectroscopic Characterization
Precise characterization is essential for confirming the identity, purity, and stereochemistry of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. The following data is compiled from literature sources, primarily from detailed studies on its enantiomer, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, for which the spectroscopic data is identical and the optical rotation is of equal magnitude with the opposite sign.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| Appearance | White to yellow powder or crystals (dihydrobromide salt) | [5] |
| Melting Point | 140-142 °C (for a tosylated precursor of the (1S,4S) enantiomer) | [6] |
| Optical Rotation [α]D | Expected to be positive, opposite to the (1S,4S) enantiomer's precursor: -105.48° (c=0.953, CH₃OH) | [6] |
Spectroscopic Data
The rigid bicyclic structure gives rise to a well-defined and diagnostic NMR spectrum.
The proton NMR spectrum is characterized by distinct signals for the bridgehead protons and the methylene bridges. The following assignments are based on data for the (1S,4S) enantiomer.[6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H4 (bridgehead) | ~4.43 | m | |
| CH₂ (C3, C7) | ~3.42, ~3.25 | dd, AB pattern | |
| N-CH₃ | ~2.36 | s | |
| CH₂ (C6) | ~2.33, ~2.1 | m |
The carbon spectrum is also highly informative, with the bridgehead carbons appearing at a characteristic downfield shift. The following assignments are based on data for a tosylated precursor of the (1S,4S) enantiomer.[1]
| Carbon | Chemical Shift (δ, ppm) |
| C1, C4 (bridgehead) | ~62.9, ~61.1 |
| C3, C7 | ~61.0, ~49.9 |
| N-CH₃ | ~40.2 |
| C6 | ~34.9 |
Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z = 112. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and subsequent cleavages of the bicyclic system.
The IR spectrum would be characterized by:
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C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
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N-H stretching: Absence of N-H stretches (for the free base) confirms the secondary amine is part of the bicyclic system and the tertiary amine is methylated.
-
C-N stretching: Found in the fingerprint region (approx. 1250-1020 cm⁻¹).
Structural Analysis: The Rigid Bicyclic Core
While a specific X-ray crystal structure for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane has not been reported in the literature, crystallographic studies of related diazabicyclo[2.2.1]heptane salts confirm the rigid, boat-like conformation of the core structure. This rigidity is the cornerstone of its utility in rational drug design and as a chiral ligand. The fixed spatial orientation of the nitrogen lone pairs and the N-methyl group provides a predictable framework for molecular interactions.
Caption: Key structural attributes and their implications.
Applications in Drug Development and Catalysis
The unique structural and stereochemical features of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane have made it a valuable component in several areas of chemical science.
Key Intermediate in Pharmaceutical Synthesis
-
Danofloxacin: This molecule is a direct precursor to the side chain of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1][6][7] The synthesis involves coupling the diazabicyclic moiety to the quinolone core, where the rigid structure of the side chain is critical for its antibacterial activity.[1][2]
-
Varenicline: The parent 2,5-diazabicyclo[2.2.1]heptane scaffold is a key intermediate in the synthesis of Varenicline (Chantix), a prescription medication for smoking cessation. While various synthetic routes exist, many converge on the formation of this bicyclic system, which is then elaborated to construct the final tetracyclic structure of the drug.
Chiral Ligand in Asymmetric Catalysis
Chiral diamines are widely used as ligands for transition metals in asymmetric catalysis. The C₂-symmetric nature of the 2,5-diazabicyclo[2.2.1]heptane core makes it an attractive ligand. Derivatives have been employed as organocatalysts in reactions such as the Biginelli reaction, albeit with moderate enantioselectivities reported thus far.[8][9] Further research into its application in other asymmetric transformations, such as hydrogenations or C-C bond-forming reactions, is an active area of investigation.
Conclusion and Future Outlook
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane stands out as a molecule of significant synthetic utility. Its characterization is well-supported by a combination of spectroscopic data, primarily from its enantiomer, and a clear understanding of its synthesis through innovative chemical transformations. While a definitive crystal structure remains elusive, the predictable and rigid nature of its scaffold continues to make it a compound of high interest for medicinal chemists and researchers in asymmetric catalysis. The continued development of efficient synthetic routes and the exploration of its utility in novel catalytic systems will undoubtedly expand its role as a high-value chiral building block.
References
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Braish, T. F. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, 13(2), 336–340. [Link]
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American Chemical Society. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. ACS Publications. [Link]
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American Chemical Society. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development. [Link]
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Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
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